![molecular formula C16H20N2O4 B1402104 Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate CAS No. 1437312-02-1](/img/structure/B1402104.png)
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate is complex, with multiple functional groups. The compound has a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has a carboxylate group attached to the ring, along with a benzyl group .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate is an important compound in chemical synthesis. It serves as an intermediate in the synthesis of various pharmaceutical and chemical products. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is utilized in the synthesis of CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. This synthesis process involves a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, highlighting the compound's versatility in complex chemical syntheses (Chen Xin-zhi, 2011).
Role in Peptide Synthesis
Another application is in peptide synthesis. Compounds like 3,5-Di-tert-butyl-4-hydroxyphenylalanin and -glycin, which are structurally related to this compound, have been used in the synthesis of various peptides. These processes involve the conversion of these compounds with amino acids like glycine, alanine, and tyrosine into di-, tri-, and tetrapeptides, demonstrating the role of such compounds in peptide chemistry (H. Teuber & H. Krause, 1978).
Application in Stereoselective Synthesis
The compound and its derivatives are also significant in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are structurally similar, have been used in reactions yielding cis and trans isomers with high stereoselectivity. Such applications are crucial in the production of chiral compounds, which are important in the development of pharmaceuticals (V. Boev et al., 2015).
Importance in Anticancer Drug Synthesis
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to this compound, highlights its importance in the development of small molecule anticancer drugs. This synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, indicating its critical role in developing novel anticancer agents (Binliang Zhang et al., 2018).
Utilization in Chiral Auxiliary Synthesis
The compound is also used in the synthesis of chiral auxiliaries. Chiral auxiliaries are pivotal in asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceuticals. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been synthesized from similar compounds, demonstrating the role of this compound in the creation of chiral building blocks (A. Studer et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-10-13(19)18(14(20)11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBXBXMUUCFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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